![molecular formula C13H16BrNO3S B2962552 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide CAS No. 898413-59-7](/img/structure/B2962552.png)
3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide
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Overview
Description
3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide, also known as BDDTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide is not fully understood. However, it has been proposed that 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects
3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis. In neuronal cells, 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide has been shown to protect against oxidative stress and inflammation, two processes that are implicated in the pathogenesis of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its anticancer activity can be easily evaluated using various cell-based assays. However, 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for the study of 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide. One potential direction is the further optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel materials based on 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide could have interesting applications in the fields of optoelectronics and nanotechnology.
Synthesis Methods
The synthesis of 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide involves the reaction of 3-bromo-N-ethylbenzamide with tetrahydrothiophene dioxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. In organic synthesis, 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide has been used as a versatile reagent for the synthesis of various functionalized compounds.
properties
IUPAC Name |
3-bromo-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c1-2-15(12-6-7-19(17,18)9-12)13(16)10-4-3-5-11(14)8-10/h3-5,8,12H,2,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBODAHWOCBSOGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide |
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